![molecular formula C27H31N5O4 B2547139 N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105212-36-9](/img/structure/B2547139.png)
N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, 3-methoxybenzyl chloride, and appropriate quinazoline derivatives. The reaction conditions may involve:
Cyclization reactions: Formation of the triazoloquinazoline core.
Amidation reactions: Introduction of the carboxamide group.
Substitution reactions: Attachment of the propyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: For small-scale synthesis.
Continuous flow chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit promising anticancer properties. The mechanisms include:
- Induction of Apoptosis : Studies show that the compound can trigger programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It may interfere with the cell cycle progression in cancer cells, leading to inhibited proliferation.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against various pathogens. Its mechanism involves:
- Inhibition of Bacterial Growth : Similar compounds have shown efficacy against resistant strains of bacteria.
- Potential Use in Antibiotic Development : Given its structure, it may serve as a lead compound for developing new antibiotics.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance:
- DNA Gyrase and Topoisomerase Inhibition : These enzymes are crucial for bacterial DNA replication and are common targets for antimicrobial agents.
Case Study 1: Anticancer Activity
In a study published in CrystEngComm, derivatives of quinazoline were tested for their anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structural features to N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of quinazoline derivatives revealed that N-cyclohexyl derivatives displayed remarkable activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential of these compounds in treating infections caused by multidrug-resistant bacteria .
Mechanism of Action
The mechanism of action of “N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” involves:
Molecular targets: Binding to specific proteins or receptors.
Pathways involved: Modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Other compounds in this class with similar structures.
Quinazoline derivatives: Compounds with the quinazoline core structure.
Uniqueness
Structural features: Unique combination of cyclohexyl, methoxyphenyl, and propyl groups.
Biological activity: Distinct biological activities compared to other similar compounds.
Biological Activity
N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinazolines and exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- Key Functional Groups : Triazole ring, quinazoline core, methoxyphenyl substituent.
Biological Activity Overview
Research has indicated that compounds related to triazoloquinazolines exhibit various biological activities including:
- Antitumor Activity : Several studies have demonstrated that derivatives of triazoloquinazolines possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives show promising activity against bacterial strains.
- Anti-inflammatory Effects : Compounds in this class have been shown to reduce inflammation in preclinical models.
Antitumor Activity
A notable study evaluated the cytotoxic effects of related compounds on different cancer cell lines. The findings indicated that the compound exhibited potent anticancer activity with an IC₅₀ value significantly lower than standard chemotherapeutics.
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
N-cyclohexyl derivative | SKBr-3 (HER-2+) | 17.44 ± 0.01 | Induction of apoptosis through DNA degradation |
Standard (5-FU) | SKBr-3 (HER-2+) | 38.58 ± 0.04 | Inhibition of DNA synthesis |
In vitro studies revealed that the compound triggered apoptosis in cancer cells by promoting DNA fragmentation and inhibiting cell proliferation. The apoptotic population increased significantly after treatment with the compound compared to control groups .
Antimicrobial Activity
The antimicrobial potential of triazoloquinazolines has been explored in various studies. For instance, one study highlighted the ability of certain derivatives to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
Research has also suggested that triazoloquinazolines possess anti-inflammatory properties. In animal models, these compounds reduced levels of pro-inflammatory cytokines and inhibited inflammatory pathways, indicating potential therapeutic applications for inflammatory diseases .
Case Studies
-
Case Study on Anticancer Activity :
A recent investigation into the anticancer properties of N-cyclohexyl derivatives showed that compounds with methoxy substitutions had enhanced activity against breast cancer cell lines. The study utilized multicellular spheroid models to mimic tumor microenvironments, revealing that these compounds effectively penetrated and inhibited tumor growth . -
Case Study on Antimicrobial Efficacy :
Another study assessed the antimicrobial activity of a series of triazoloquinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O4/c1-3-14-30-25(34)22-13-12-19(24(33)28-20-9-5-4-6-10-20)16-23(22)32-26(30)29-31(27(32)35)17-18-8-7-11-21(15-18)36-2/h7-8,11-13,15-16,20H,3-6,9-10,14,17H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDAVPOYMBURAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.